molecular formula C16H21ClN2O2 B1471125 tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine CAS No. 1387445-49-9

tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine

Cat. No.: B1471125
CAS No.: 1387445-49-9
M. Wt: 308.8 g/mol
InChI Key: YPDMGVJXZOQBHH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine: is a chemical compound that belongs to the dihydropyridine class This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to a dihydropyridine ring

Properties

IUPAC Name

tert-butyl 4-(4-amino-3-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-6,10H,7-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDMGVJXZOQBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine typically involves multiple steps. One common method includes the protection of the amine group of nitroaniline with di-tert-butyl dicarbonate, followed by the reduction of the nitro group using Pd/C catalyzed hydrogenation. The final step involves N-Boc acidic deprotection after the formation of the urea intermediate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

    Substitution: Various reagents such as halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may result in the formation of reduced compounds with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine is used as an intermediate in the synthesis of various complex molecules.

Biology and Medicine: It may be used in the synthesis of drugs targeting specific biological pathways or as a precursor for bioactive molecules.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups and the dihydropyridine ring structure

Biological Activity

tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine is a compound belonging to the dihydropyridine class, characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development.

  • IUPAC Name : tert-butyl 4-(4-amino-3-chlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
  • Molecular Formula : C16H21ClN2O2
  • CAS Number : 1387445-49-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, which is critical for its potential therapeutic applications.

Potential Targets:

  • Cholinesterases : The compound has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in neurotransmission.
  • Oxidative Stress Pathways : It exhibits antioxidant properties that may protect against oxidative damage.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Inhibition of Cholinesterases :
    • The compound has demonstrated significant inhibitory activity against AChE and BChE with selectivity towards BChE, which is relevant for treating neurodegenerative diseases like Alzheimer's.
    • For instance, a study indicated that derivatives of similar compounds showed IC50 values for AChE ranging around 1.90μM1.90\,\mu M and for BChE as low as 0.084μM0.084\,\mu M .
  • Antioxidant Activity :
    • Research has shown that this compound exhibits high antioxidant activity in various assays, including ABTS and FRAP assays. This suggests its potential role in reducing oxidative stress in biological systems .
  • Neuroprotective Effects :
    • The compound's ability to inhibit AChE-induced β-amyloid aggregation indicates a potential disease-modifying effect in Alzheimer’s disease models .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

  • Study on Multifunctional Agents :
    • A study evaluated conjugates of 4-amino-2,3-polymethylenequinoline that showed promising results against cholinesterases and demonstrated antioxidant properties. These findings support the potential efficacy of similar dihydropyridine derivatives in neuroprotection .
  • Antiparasitic Activity :
    • Research on related compounds has shown that modifications can enhance their antiparasitic activity while maintaining metabolic stability. This highlights the importance of structural optimization in developing effective therapeutics .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds:

Compound NameCholinesterase Inhibition (IC50 AChE/BChE)Antioxidant ActivityNeuroprotective Potential
This compoundNot directly measuredHighYes
Tacrine (a known AChE inhibitor)AChE: ~0.25 µM / BChE: ~0.05 µMModerateYes
Conjugates of 4-amino-2,3-polymethylenequinolineAChE: ~1.90 µM / BChE: ~0.084 µMHighYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine
Reactant of Route 2
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tert-Butyl 4-(4-amino-3-chlorophenyl)-5,6-dihydropyridine

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